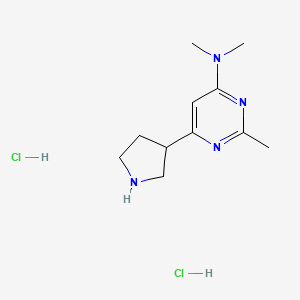

N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrimidine and pyrrolidine ring systems. The compound designation indicates the presence of two N-methyl substituents on the amino group at position 4 of the pyrimidine ring, a methyl group at position 2, and a pyrrolidin-3-yl substituent at position 6. Chemical database records reveal the existence of closely related isomeric compounds, including N,N,6-trimethyl-2-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride, which differs in the position of methyl substitution on the pyrimidine ring.

The isomeric considerations become particularly important when examining the various Chemical Abstracts Service registry numbers associated with similar structures. Database searches identify multiple entries with distinct Chemical Abstracts Service numbers, indicating structural variations within this compound family. The positional isomerism primarily involves the arrangement of methyl groups on the pyrimidine ring and the attachment point of the pyrrolidine substituent. These structural differences significantly impact the compound's chemical properties and potential biological activities.

Stereochemical considerations also play a crucial role in the complete structural identification. The pyrrolidine ring attachment at position 3 introduces a chiral center, potentially leading to enantiomeric forms of the compound. Database entries indicate the existence of both racemic mixtures and specific enantiomeric forms, with some entries specifying the (R)- or (S)-configuration of the pyrrolidine substituent.

Molecular Formula and Crystallographic Characterization

The molecular formula of this compound is established as C₁₁H₂₀Cl₂N₄, corresponding to a molecular weight of 279.21 grams per mole. This formula reflects the presence of eleven carbon atoms, twenty hydrogen atoms, two chloride ions, and four nitrogen atoms within the molecular structure. The dihydrochloride designation indicates the formation of a salt with two equivalents of hydrochloric acid, which typically occurs through protonation of basic nitrogen centers within the molecule.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀Cl₂N₄ | |

| Molecular Weight | 279.21 g/mol | |

| Chemical Abstracts Service Number | 1361114-89-7 | |

| PubChem Compound Identifier | 71298925 |

Crystallographic characterization studies of related aminopyrimidine compounds provide insights into the solid-state structure and packing arrangements. Research on similar pyrimidine derivatives reveals that these compounds typically adopt specific tautomeric forms in the crystalline state, with hydrogen bonding patterns significantly influencing crystal packing. The 2,6-diaminopyrimidin-4-one derivatives, which share structural similarities with the target compound, demonstrate the formation of ribbon-like structures characterized by R₂²(8) hydrogen-bonding interactions.

The Simplified Molecular Input Line Entry System representation for related compounds provides additional structural insight. Database entries show the Simplified Molecular Input Line Entry System code as c1(nc(nc(c1)C1CNCC1)C)N(C)C.Cl.Cl, which clearly delineates the connectivity pattern within the molecule. This representation confirms the attachment of the pyrrolidine ring to the pyrimidine core and the positioning of methyl substituents.

Crystal structure analysis of analogous compounds indicates that the pyrrolidine ring typically adopts a puckered conformation, which influences the overall molecular geometry and intermolecular interactions. The presence of multiple nitrogen atoms in both the pyrimidine and pyrrolidine rings creates opportunities for hydrogen bonding networks in the solid state, contributing to crystal stability and potentially influencing physical properties such as melting point and solubility.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a critical aspect of its chemical characterization, particularly given the established propensity for pyrimidine derivatives to undergo tautomeric transformations. Aminopyrimidine compounds are known to exist in multiple tautomeric forms, with the amino-imino equilibrium being particularly significant for compounds containing 4-aminopyrimidine structural motifs.

Research on related 4-aminopyrimidine systems demonstrates that tautomerization can occur through proton migration between nitrogen atoms, leading to the formation of 1,4-imino tautomers. In the context of this compound, the presence of the dimethylamino group at position 4 may influence tautomeric equilibria by altering the electronic distribution within the pyrimidine ring system.

Spectroscopic studies of model aminopyrimidine compounds reveal distinct ultraviolet absorption characteristics for different tautomeric forms. The 1,4-imino tautomer typically exhibits a maximum absorption between 300-320 nanometers, depending on substitution patterns and solvent effects. This spectroscopic signature serves as a valuable diagnostic tool for identifying tautomeric forms in solution and solid-state environments.

The influence of substituents on tautomeric preferences has been extensively studied using quantum chemical calculations. Research indicates that N-methylation of aminopyrimidine systems significantly affects tautomeric equilibria, with N1-methylated derivatives showing enhanced stability of imino forms. The specific substitution pattern in this compound, including the dimethylamino group and pyrrolidine substituent, likely creates unique electronic conditions that influence tautomeric behavior.

Nuclear magnetic resonance spectroscopy provides additional insights into tautomeric preferences, particularly through nitrogen-15 chemical shift analysis. Studies demonstrate that the chemical shift of amino nitrogen atoms undergoes dramatic changes upon tautomerization, with deshielding effects exceeding 100 parts per million when converting from amino to imino forms. This significant chemical shift change serves as a sensitive probe for tautomeric state determination in complex molecular systems.

The crystallographic analysis of related compounds reveals that tautomeric preferences can vary between solution and solid-state environments. Crystallization studies of 2,6-diaminopyrimidin-4-one and related derivatives show exclusive adoption of specific tautomeric forms in the crystal lattice, with hydrogen bonding patterns stabilizing particular tautomeric configurations. The formation of Watson-Crick-like base pairing between different tautomeric forms has been observed in some crystal structures, demonstrating the complexity of tautomeric behavior in these systems.

Properties

IUPAC Name |

N,N,2-trimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-8-13-10(9-4-5-12-7-9)6-11(14-8)15(2)3;;/h6,9,12H,4-5,7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAVIWAZPJEZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N,2-Trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS: 1361113-05-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H20Cl2N4

- Molecular Weight: 279.22 g/mol

- CAS Number: 1361113-05-4

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. For instance, a study evaluating related pyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 16 |

| Compound B | S. aureus | 8 |

| N,N,2-trimethyl derivative | P. mirabilis | 32 |

The above data indicate that compounds similar to N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine exhibit varying degrees of effectiveness against common pathogens, suggesting that structural modifications can enhance antibacterial potency.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications . Research indicates that certain derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and found that:

- IC50 Values : The IC50 value was determined to be approximately 10 µM, indicating effective inhibition of cell proliferation.

- Mechanism of Action : The compound was observed to cause DNA fragmentation and cell cycle arrest at the G1 phase.

These findings suggest that the compound may exert its anticancer effects through multiple pathways, including induction of apoptosis and inhibition of cell cycle progression.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in DNA synthesis and repair.

- Receptor Modulation : Potential interactions with cellular receptors involved in signaling pathways related to growth and survival.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of DNA polymerases |

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| Cell Cycle Arrest | Interference with cyclin-dependent kinases |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride with analogous pyrimidine and pyrrolidine/piperidine derivatives.

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Position: The 6-methyl group in 1448850-52-9 (vs. N,N,2-trimethyl in the target compound) reduces steric hindrance, which may influence solubility and bioactivity . Linker Modifications: Compounds like N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride introduce a methylene bridge between the pyrimidine and pyrrolidine, enhancing conformational flexibility .

Functional Group Impact :

- Dihydrochloride Salts : All listed compounds except 228.72 g/mol () are dihydrochlorides, improving aqueous solubility for in vitro assays .

- Oxygenated Derivatives : The pyrrolidin-3-yloxy group in 1354954-33-8 introduces an ether linkage, which may enhance metabolic stability compared to amine-linked analogs .

Applications :

- The target compound and its piperidine analog () are used in drug discovery for central nervous system (CNS) targets due to their amine-rich structures.

- 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is employed in biochemical assays, leveraging its high purity (99%) and stereochemical specificity .

Research Findings and Trends

- Bioactivity : Pyrimidine-pyrrolidine hybrids are prevalent in kinase inhibitor development. For example, N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride () is a key impurity in Ritlecitinib synthesis, highlighting the therapeutic relevance of such scaffolds .

- Synthetic Efficiency : The target compound’s synthesis (e.g., via nucleophilic substitution or Pd-catalyzed coupling) is comparable to methods for 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine (), though yields vary based on substituent reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution on a pyrimidine core, followed by alkylation and salt formation. For example, intermediates like 2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride (Mol. Wt. 237.13, purity ≥95%) can guide reaction optimization . Key steps include protecting group strategies for the pyrrolidine moiety and HCl salt formation under controlled conditions.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Techniques :

- HPLC : Used to assess purity (≥98% as per standards in adenosine kinase inhibitor studies) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., dimethyl and pyrrolidinyl groups) .

- Mass Spectrometry : Validates molecular weight (e.g., Mol. Wt. ~236–237 aligns with dihydrochloride derivatives) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, lab coats, eye protection) during synthesis and handling.

- Follow first-aid measures for accidental exposure: flush skin/eyes with water, seek medical attention for ingestion .

- Store in a dry, ventilated area away from incompatible substances (refer to GHS guidelines) .

Q. How should researchers address solubility challenges in aqueous buffers?

- Approach : Test solubility in DMSO (commonly used at 10 mM for biological assays) and adjust pH using HCl/NaOH. Co-solvents like PEG or cyclodextrins may enhance solubility for in vitro studies .

Advanced Research Questions

Q. How can contradictory data in pharmacological activity across assay systems be resolved?

- Analysis :

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. primary neurons) or incubation times may alter adenosine kinase inhibition efficacy. Replicate experiments under standardized conditions .

- Metabolic Stability : Differences in cytochrome P450 activity between models can affect results. Use liver microsomes to assess metabolic pathways .

Q. What strategies optimize the compound’s pharmacokinetic properties, such as metabolic stability?

- Strategies :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

- Modify the pyrrolidine substituent to balance lipophilicity (logP) and blood-brain barrier penetration .

Q. How does the pyrrolidinyl substituent influence binding affinity in target interactions?

- SAR Insights :

- The pyrrolidine ring’s conformation (e.g., chair vs. boat) affects hydrogen bonding with kinase active sites. Docking studies using analogs (e.g., ABT-702 dihydrochloride) highlight steric and electronic contributions .

- Methyl groups on the pyrimidine core enhance steric hindrance, potentially improving selectivity .

Q. What experimental design principles ensure reliability in efficacy studies?

- Design :

- Include positive controls (e.g., known adenosine kinase inhibitors) and vehicle controls.

- Use ≥3 biological replicates to account for variability.

- Validate target engagement via competitive binding assays or CRISPR knockouts .

Regulatory and Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.